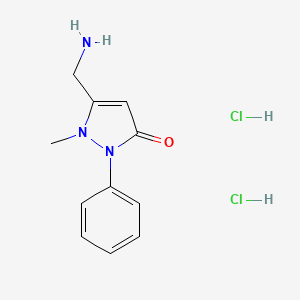

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that is used in scientific research to study the effects of the endocannabinoid system on various physiological processes.

Applications De Recherche Scientifique

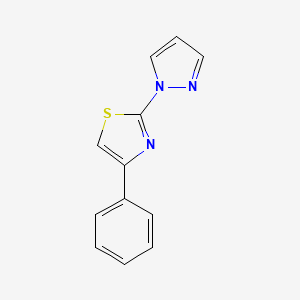

Synthesis and Molecular Structures

- The compound is used in the synthesis of reduced bipyrazoles, demonstrating significant charge delocalization and variations in molecular structures, as evidenced by the study of various derivatives (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Tautomerism and Crystal Structure

- Research on Schiff base derivatives from similar compounds reveals exclusive amine-one tautomerism in chloroform solutions, highlighting the stability and structural properties of these derivatives (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

Crystal and Molecular Studies

- Detailed crystal and molecular structure analysis of similar compounds, involving density functional method (DFT) studies, provides insights into the molecular geometries and electrostatic potential maps (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

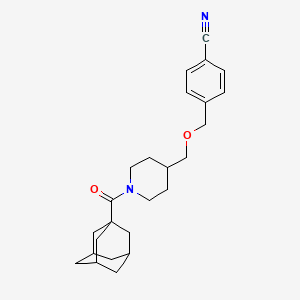

Synthesis of Auxin Activities

- The compound is instrumental in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, showcasing its role in producing compounds with specific biological activities (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Precursor for Synthesis

- It serves as a precursor in synthesizing various pyrazoles, which are later used for cycloaddition reactions and reduction conditions to yield different derivatives (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).

Anticancer Agent Synthesis

- The compound is used in the preparation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).

Propriétés

IUPAC Name |

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLFAYLPGOKBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2440344.png)

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)

![4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2440362.png)

![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide](/img/structure/B2440366.png)